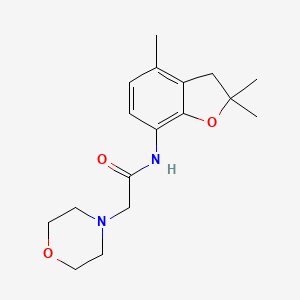

2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide

Description

2-Morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a synthetic compound featuring a 2,3-dihydrobenzofuran core substituted with 2,2,4-trimethyl groups and linked to a morpholinoacetamide moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in drug discovery, particularly in targeting enzymes or receptors where lipophilicity and hydrogen-bonding capacity are critical .

Properties

IUPAC Name |

2-morpholin-4-yl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-12-4-5-14(16-13(12)10-17(2,3)22-16)18-15(20)11-19-6-8-21-9-7-19/h4-5H,6-11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMBZFYLMDFSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=C(C=C1)NC(=O)CN3CCOCC3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 304.384 g/mol

Its structure features a morpholino group attached to a benzofuran derivative, which is known for various pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with a suitable benzofuran derivative. This process can be optimized for yield and purity using various organic synthesis techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a study focusing on 3-(morpholinomethyl)benzofurans demonstrated significant antiproliferative effects against non-small cell lung carcinoma cell lines (A549 and NCI-H23), with IC values ranging from 0.49 to 68.9 µM .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 4b | A549 | 1.48 | Apoptosis induction |

| 15a | NCI-H23 | 2.52 | VEGFR-2 inhibition |

| 16a | NCI-H23 | 1.50 | Apoptosis induction |

These findings suggest that modifications to the benzofuran structure can enhance cytotoxicity against cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

- VEGFR Inhibition : The compound exhibits inhibitory effects on vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis.

- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

- Antioxidant Properties : Benzofuran derivatives are also noted for their antioxidant activities, which may contribute to their overall biological efficacy .

Case Studies

A notable case study involved the evaluation of various benzofuran derivatives in vitro against multiple cancer cell lines. The study concluded that compounds with morpholino substitutions significantly enhanced cytotoxic effects compared to their non-substituted counterparts .

Another investigation into the structure-activity relationship (SAR) revealed that specific substitutions on the benzofuran ring could drastically alter the biological activity profile, indicating the importance of molecular design in drug development.

Scientific Research Applications

Medicinal Applications

Pharmaceutical Development

Research indicates that compounds similar to 2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide may exhibit anti-inflammatory and analgesic properties. For instance, derivatives of benzofuran have been investigated for their ability to modulate inflammatory pathways in various disease models .

Anticancer Activity

Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. The specific compound may also demonstrate similar effects through mechanisms involving apoptosis and cell cycle arrest. Further research is necessary to elucidate these mechanisms in detail.

Material Science Applications

Polymer Chemistry

The compound's unique structure allows it to be utilized in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research on similar compounds suggests potential applications in creating advanced materials for electronics and coatings .

Case Studies

-

Anti-inflammatory Studies

A study published in a peer-reviewed journal demonstrated that related compounds exhibited significant reductions in inflammatory markers in vitro. The findings suggest that this compound could be a candidate for further exploration in therapeutic formulations aimed at treating chronic inflammatory diseases . -

Synthesis of Novel Polymers

In another study focusing on polymer synthesis, researchers successfully integrated benzofuran derivatives into polymer chains, resulting in materials with enhanced properties such as increased tensile strength and improved thermal resistance. This application highlights the potential of the compound in developing next-generation materials for industrial applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional features are compared below with similar molecules from the literature.

Table 1: Structural and Functional Comparison of Analogous Compounds

Structural and Physicochemical Differences

Core Heterocycle: The dihydrobenzofuran core in the target compound provides rigidity and moderate lipophilicity, which may enhance membrane permeability compared to thiazole () or pyridine () cores. Benzofuran derivatives are often explored for CNS activity due to their ability to cross the blood-brain barrier .

Substituent Effects: The 2,2,4-trimethyl groups on the dihydrobenzofuran likely increase steric bulk and lipophilicity compared to the 2,2-dimethyl analog in . This could influence metabolic stability and binding pocket compatibility. The morpholino group in the target compound and improves water solubility via its polar oxygen atoms, whereas the thioacetamide in may reduce solubility but enhance redox activity.

Linkage Chemistry: The NH-linked acetamide in the target compound acts as a hydrogen-bond donor, which is absent in the O-linked acetamide of . This difference could affect interactions with biological targets, such as enzymes requiring H-bond donors for substrate recognition.

Pharmacological Implications

- Morpholinoacetamide Derivatives: Compounds like are often designed to inhibit kinases or proteases, leveraging the morpholino group’s solubility and the acetamide’s H-bonding capacity.

- Dihydrobenzofuran Analogs : The methyl-substituted dihydrobenzofuran in the target compound may enhance binding to hydrophobic pockets in enzymes, similar to benzodiazepine derivatives studied in .

Q & A

Q. What are the typical synthetic routes for 2-morpholino-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide, and what purification methods are recommended?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves reacting a benzofuran-7-amine precursor with morpholinoacetyl chloride in the presence of a base (e.g., Na₂CO₃) in dichloromethane (CH₂Cl₂). After stirring overnight, the crude product is purified using silica gel chromatography with a gradient of methanol (0–8%) in CH₂Cl₂, followed by recrystallization from ethyl acetate to yield the pure acetamide derivative. Key characterization includes ¹H/¹³C NMR and ESI/APCI mass spectrometry .

Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?

- Methodological Answer : Hydrogen bonding networks can be characterized using X-ray crystallography combined with graph set analysis (GSA). GSA categorizes interactions into motifs like D (donor), A (acceptor), and R (ring) patterns. For example, N–H⋯O and O–H⋯N interactions in related benzofuran-acetamide derivatives form zigzag chains along specific crystallographic axes. Software like Mercury (CCDC) or CrystalExplorer can visualize and quantify these interactions .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies protons on the benzofuran ring (e.g., aromatic protons at δ 7.16–7.69 ppm) and morpholino methyl groups (δ 1.21–1.50 ppm). ¹³C NMR confirms carbonyl (δ ~168–170 ppm) and quaternary carbons.

- Mass Spectrometry : ESI/APCI(+) detects the molecular ion peak (e.g., m/z 347 [M+H]⁺) and adducts (e.g., m/z 369 [M+Na]⁺).

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for structurally similar acetamide derivatives be resolved?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding motifs may arise from polymorphism or solvent inclusion. Strategies include:

- Re-refining data using SHELXL with updated scattering factors.

- Comparing graph set descriptors (e.g., R₂²(8) vs. C₂²(10) motifs) to identify packing variations.

- Performing temperature-dependent crystallography to assess thermal motion effects .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., lung adenocarcinoma A549) with copper(II) complexes of morpholino acetamide ligands as positive controls.

- Apoptosis Mechanistic Studies : Employ flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 activation.

- Structure-Activity Relationship (SAR) : Modify substituents on the benzofuran ring (e.g., methyl vs. bromo groups) to assess potency changes .

Q. How does the conformation of the dihydrobenzofuran ring influence the compound’s physicochemical properties?

- Methodological Answer : The chair or envelope conformation of the dihydrobenzofuran ring (determined via X-ray crystallography) affects solubility and intermolecular interactions. For example:

- Planar conformations enhance π-π stacking with aromatic residues in protein targets.

- Dihedral angles between benzofuran and acetamide moieties (e.g., 17–21°) impact hydrogen-bonding efficiency. Computational tools like Gaussian or ORCA can model conformational energy landscapes .

Q. What strategies are effective in resolving challenges in crystallizing this compound?

- Methodological Answer :

- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants.

- Additive Screening : Introduce small molecules (e.g., divalent cations) to stabilize crystal lattice interactions.

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning observed in benzofuran derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of morpholino acetamide derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., NIH/NCATS guidelines).

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives.

- Target Engagement Studies : Use SPR or ITC to confirm binding affinity to purported targets (e.g., kinase enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.